tert-Butyl (1S,3S,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1S,3S,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate: is a complex organic compound that features a bicyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic core, the introduction of the benzimidazole moiety, and the attachment of the dioxaborolane group. Each step requires specific reagents and conditions, such as:
Formation of the bicyclic core: This may involve a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the benzimidazole moiety: This could be achieved through condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives.
Attachment of the dioxaborolane group: This step might involve borylation reactions using boronic acids or esters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonyl-containing derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or pharmaceuticals.
Biology
In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It might also be investigated for its potential as a drug candidate or a biochemical probe.
Medicine
In medicine, the compound could be explored for its therapeutic potential. This might include studies on its pharmacokinetics, pharmacodynamics, and potential efficacy in treating various diseases.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings. Its unique properties might also make it useful in catalysis or other chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved might include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1S,3S,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate: can be compared with other compounds that have similar structural features, such as other bicyclic compounds, benzimidazole derivatives, or boron-containing molecules.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which might confer specific chemical reactivity or biological activity. This could make it particularly valuable in certain applications, such as drug development or materials science.
Properties
Molecular Formula |
C24H34BN3O4 |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
tert-butyl (1S,3S,4R)-3-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C24H34BN3O4/c1-22(2,3)30-21(29)28-16-10-8-14(12-16)19(28)20-26-17-11-9-15(13-18(17)27-20)25-31-23(4,5)24(6,7)32-25/h9,11,13-14,16,19H,8,10,12H2,1-7H3,(H,26,27)/t14-,16+,19+/m1/s1 |
InChI Key |
MYPUONINDNZBTH-ALKREAHSSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N3)[C@@H]4[C@@H]5CC[C@@H](C5)N4C(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N3)C4C5CCC(C5)N4C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.